(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid
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Overview
Description
(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid is an organic compound with a unique structure that includes a cyclopropylcarbamoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid typically involves the following steps:
Formation of the cyclopropylcarbamoyl group: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound under controlled conditions.
Attachment to the amino acid backbone: The cyclopropylcarbamoyl group is then attached to the amino acid backbone through a series of condensation reactions, often involving the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylcarbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropylcarbamoyl derivatives.
Scientific Research Applications
(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(cyclopropylcarbamoylamino)-3-phenylpropanoic acid
- (2S)-2-(cyclopropylcarbamoylamino)-3-ethylbutanoic acid
- (2S)-2-(cyclopropylcarbamoylamino)-3-isopropylbutanoic acid
Uniqueness
(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a cyclopropylcarbamoyl group and a methyl group on the amino acid backbone. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-5(2)7(8(12)13)11-9(14)10-6-3-4-6/h5-7H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHESYFURPMIJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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